molecular formula C13H14N4OS2 B13358409 6-[(2-Methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2-Methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13358409
M. Wt: 306.4 g/mol
InChI Key: HGQPZHRRGNKSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylphenyl {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazole ring, which is further substituted with a 2-methylphenyl group and a methylsulfanyl group.

Preparation Methods

The synthesis of 2-methylphenyl {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves several steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole scaffold . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

2-methylphenyl {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds. In biology and medicine, it has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent . Additionally, it has been investigated for its potential as an enzyme inhibitor, targeting enzymes such as carbonic anhydrase and cholinesterase .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Properties

Molecular Formula

C13H14N4OS2

Molecular Weight

306.4 g/mol

IUPAC Name

6-[(2-methylphenoxy)methyl]-3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H14N4OS2/c1-9-5-3-4-6-10(9)18-7-12-16-17-11(8-19-2)14-15-13(17)20-12/h3-6H,7-8H2,1-2H3

InChI Key

HGQPZHRRGNKSNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CSC

Origin of Product

United States

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